2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its interactions with various biological targets.
The compound is classified under the International Union of Pure and Applied Chemistry name as 2-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine hydrochloride, with a CAS number of 1220019-98-6. It is primarily used in research settings for its pharmacological properties and as an intermediate in organic synthesis. The molecular formula for this compound is C14H21ClNO, with a molecular weight of approximately 290.24 g/mol .
The synthesis of 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves several key steps:
Industrial production methods may involve optimization for larger scale synthesis, utilizing automated systems to ensure consistency and efficiency in yield.
The molecular structure of 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride can be represented by its InChI and SMILES notations:
InChI=1S/C14H21ClNO.ClH/c1-11-10-13(5-6-14(11)15)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
Cl.CC(C1=CC(=C(C=C1)Cl)C(C)OCCN2CCCCC2)=O
This structure indicates the presence of a chloro group on the aromatic ring and an ether linkage with a piperidine moiety. The compound's three-dimensional conformation can significantly influence its biological activity.
The primary reactions involving 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride include:
The mechanism of action for 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. Upon binding to these targets, it may modulate various signaling pathways:
The precise mechanism often depends on the specific context of use and the biological system being studied .
The purity of commercial samples is often reported at a minimum of 95%, ensuring reliability for research applications .
2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride has several important applications:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3